molecular formula C10H11Br2NO2 B3091932 Ethyl 2-(4-amino-3,5-dibromophenyl)acetate CAS No. 122063-99-4

Ethyl 2-(4-amino-3,5-dibromophenyl)acetate

Cat. No.: B3091932
CAS No.: 122063-99-4
M. Wt: 337.01 g/mol
InChI Key: VFLXFLRILBFZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-amino-3,5-dibromophenyl)acetate is an organic compound with the molecular formula C10H11Br2NO2 It is characterized by the presence of an ethyl ester group, an amino group, and two bromine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate typically involves the bromination of ethyl 2-(4-aminophenyl)acetate. The process can be summarized as follows:

    Starting Material: Ethyl 2-(4-aminophenyl)acetate.

    Bromination: The starting material is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Bromination: Utilizing industrial-grade bromine and solvents in large reactors.

    Continuous Monitoring: Ensuring reaction conditions are optimized for maximum yield and purity.

    Automated Purification: Employing automated systems for purification to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-3,5-dibromophenyl)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution Products: Derivatives with various functional groups replacing the bromine atoms.

    Reduction Products: Compounds with amino groups instead of nitro groups.

    Oxidation Products: Nitro or nitroso derivatives.

Scientific Research Applications

Ethyl 2-(4-amino-3,5-dibromophenyl)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Ethyl 2-(4-amino-3,5-dibromophenyl)acetate can be compared with other similar compounds such as:

    Ethyl 2-(4-amino-3,5-dichlorophenyl)acetate: Similar structure but with chlorine atoms instead of bromine.

    Ethyl 2-(4-amino-3,5-difluorophenyl)acetate: Contains fluorine atoms instead of bromine.

    Ethyl 2-(4-amino-3,5-diiodophenyl)acetate: Iodine atoms replace the bromine atoms.

Uniqueness

The presence of bromine atoms in this compound imparts unique chemical properties such as higher reactivity and specific binding affinities, making it distinct from its chlorinated, fluorinated, and iodinated analogs.

Properties

IUPAC Name

ethyl 2-(4-amino-3,5-dibromophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLXFLRILBFZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-amino-3,5-dibromophenyl)acetate
Reactant of Route 2
Ethyl 2-(4-amino-3,5-dibromophenyl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-amino-3,5-dibromophenyl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4-amino-3,5-dibromophenyl)acetate
Reactant of Route 5
Ethyl 2-(4-amino-3,5-dibromophenyl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-amino-3,5-dibromophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.